molecular formula C11H10ClNO2 B107093 (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid CAS No. 19017-52-8

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Cat. No.: B107093
CAS No.: 19017-52-8
M. Wt: 223.65 g/mol
InChI Key: OAIODEZFMSXHFQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and their significant biological activities. The compound’s structure includes a chloro group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methylindole.

    Alkylation: The indole is alkylated using a suitable alkylating agent to introduce the acetic acid moiety at the 3-position.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent and a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylindole: Lacks the acetic acid moiety but shares the chloro and methyl substitutions.

    2-Methylindole-3-acetic acid: Similar structure but without the chloro group.

    Indole-3-acetic acid: A well-known plant hormone, differing by the absence of chloro and methyl groups.

Uniqueness

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIODEZFMSXHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366461
Record name (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19017-52-8
Record name (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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